molecular formula C24H22N2 B13962044 2,4-dimethyl-1-trityl-1H-imidazole CAS No. 23593-69-3

2,4-dimethyl-1-trityl-1H-imidazole

Cat. No.: B13962044
CAS No.: 23593-69-3
M. Wt: 338.4 g/mol
InChI Key: GQYGGOBEMDYZRZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-1-trityl-1H-imidazole is a trityl-protected imidazole derivative designed for advanced organic and medicinal chemistry research. The trityl (triphenylmethyl) group attached to the imidazole nitrogen serves as a protective group, a common strategy in multi-step synthetic routes to ensure regioselectivity in subsequent reactions . This allows researchers to functionalize other positions of the imidazole ring with precision, which is crucial for developing complex molecules. Imidazole rings are a fundamental scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to participate in hydrogen bonding . This specific compound is particularly valuable as a synthetic intermediate or building block. Its primary research application lies in the exploration and development of novel pharmacologically active compounds. The structural motif of imidazole is prevalent in drugs with diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . For instance, trityl-protected imidazole intermediates are utilized in synthetic pathways for compounds like medetomidine, demonstrating their utility in creating molecules that act on the central nervous system . Furthermore, the diaryl substitution pattern is a key feature in many tubulin polymerization inhibitors and other antimitotic agents investigated for cancer therapy . This makes this compound a compound of significant interest for researchers in drug discovery, especially those working on targeted therapies and the synthesis of novel heterocyclic compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1-tritylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2/c1-19-18-26(20(2)25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYGGOBEMDYZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255177
Record name 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole
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Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23593-69-3
Record name 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23593-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Dimethyl 1 Trityl 1h Imidazole

De Novo Synthetic Routes to the Imidazole (B134444) Core

The formation of the 2,4-dimethyl-1H-imidazole scaffold is a critical first step. Methodologies for this synthesis can be classified as either multi-component reactions (MCRs) or more traditional stepwise approaches.

Multi-component reactions offer an efficient and atom-economical approach to constructing the imidazole ring in a single step from several starting materials. bohrium.com These reactions are highly valued in synthetic chemistry for their ability to rapidly generate molecular complexity. bohrium.com

The Debus-Radziszewski reaction, first reported in 1858, is a foundational MCR for imidazole synthesis. mdpi.com This reaction and its modern variations typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). bohrium.commdpi.com For the synthesis of 2,4-dimethyl-1H-imidazole, a dicarbonyl compound, an aldehyde, and an amine can be condensed in the presence of a catalyst. rsc.org

Various catalysts have been developed to improve the efficiency and selectivity of these MCRs. These include:

Brønsted acids: Diethyl ammonium hydrogen phosphate (B84403) has been used as a cost-effective and reusable catalyst for the three-component synthesis of trisubstituted imidazoles. sciepub.com

Lewis acids: Zinc(II) and Cobalt(II) tetrafluoroborates have proven effective in catalyzing the formation of tetrasubstituted imidazoles. rsc.org

Solid-supported catalysts: HBF4–SiO2 is a recyclable and highly efficient catalyst for both three- and four-component imidazole syntheses. rsc.org

Nanoparticle catalysts: Nano aluminum nitride has been utilized for the green synthesis of tri/tetrasubstituted imidazoles under catalyst-free conditions. ias.ac.in Similarly, nanostructured molten salts like 2,6-dimethylpyridinium trinitromethanide have shown high catalytic activity. rsc.org

The choice of catalyst can significantly influence the reaction's outcome, particularly in preventing the formation of undesired side products. rsc.org Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.govumsida.ac.id

Table 1: Comparison of Catalysts in Multi-Component Imidazole Synthesis

CatalystReaction TypeAdvantages
Diethyl ammonium hydrogen phosphate3-componentCost-effective, reusable, non-chromatographic purification. sciepub.com
HBF4–SiO23- and 4-componentRecyclable, highly efficient. rsc.org
Nano aluminum nitrideMulti-componentGreen synthesis, catalyst-free conditions. ias.ac.in
2,6-Dimethylpyridinium trinitromethanide4-componentHigh catalytic activity, reusable. rsc.org
p-Toluenesulfonic acidMulti-componentEffective under microwave irradiation. nih.gov

Stepwise synthesis offers a more controlled, albeit often longer, route to the 2,4-dimethylimidazole (B189465) core. These methods involve the sequential construction of the imidazole ring from simpler, pre-functionalized molecules. organic-chemistry.org

One common stepwise approach involves the reaction of an α-haloketone with an amidine. For the synthesis of 2,4-dimethylimidazole, this would typically involve the reaction of a 3-halo-2-butanone with acetamidine. The initial reaction forms an intermediate which then cyclizes to form the desired imidazole ring.

Another strategy involves the cyclization of a diamine precursor. For instance, a 1,2-diaminopropane (B80664) derivative can be reacted with an appropriate carbonyl compound or its equivalent to form the imidazole ring. The specific reagents and conditions can be tailored to introduce the desired methyl groups at the 2 and 4 positions.

While often more labor-intensive than MCRs, stepwise syntheses can offer greater control over the substitution pattern of the final imidazole product, which can be crucial for avoiding isomeric impurities. organic-chemistry.org

Regioselective N-Tritylation Strategies

The introduction of the trityl (triphenylmethyl) group onto the N-1 position of the 2,4-dimethylimidazole ring presents a significant challenge due to the presence of two nitrogen atoms and the steric bulk of the trityl group. Achieving high regioselectivity is paramount.

The tritylation of imidazoles is typically achieved by reacting the imidazole with a trityl halide, such as trityl chloride, in the presence of a base. google.comyoutube.com The choice of base, solvent, and other reaction conditions is critical for controlling the regioselectivity of the reaction. youtube.com

The regioselective N-tritylation of unsymmetrical imidazoles is influenced by both electronic and steric factors. In the case of 2,4-dimethylimidazole, the electronic properties of the methyl groups can influence the nucleophilicity of the two nitrogen atoms.

Optimization of the reaction often involves screening various bases and solvents. Common bases used for this transformation include sodium hydride, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The selection of the base can significantly impact the reaction rate and selectivity.

Recent advancements have focused on catalytic methods for tritylation. Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl4), have been shown to be effective catalysts for the tritylation of alcohols and can be adapted for N-tritylation. nih.govacs.org These catalysts can be used in small quantities and are often recyclable, offering a greener alternative to stoichiometric reagents. nih.govacs.org

Table 2: Optimization of Catalyst Loading for Tritylation

Catalyst Loading (mol%)Yield (%)
1Low
2.5Moderate
5High
10High

Data adapted from a study on the tritylation of alcohols using EMIM·AlCl4, demonstrating the principle of catalyst optimization. nih.govacs.org

The choice of solvent can have a dramatic impact on the efficiency and selectivity of the tritylation reaction. nih.govacs.org Dichloromethane (DCM) and acetonitrile (B52724) are often effective solvents for this transformation, while solvents like tetrahydrofuran (B95107) (THF) and pyridine (B92270) may be less suitable. nih.govacs.org

In line with the principles of green chemistry, efforts are being made to replace hazardous solvents with more environmentally benign alternatives. organic-chemistry.orgmdpi.com Ionic liquids, in addition to their catalytic role, can also serve as green reaction media. semanticscholar.org Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another green approach that can reduce waste and simplify purification. sciepub.com

The use of recyclable catalysts, such as the aforementioned ionic liquids and solid-supported catalysts, is a key aspect of green chemistry in this context. rsc.orgorganic-chemistry.org These approaches not only minimize waste but can also lead to more cost-effective and sustainable synthetic processes.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final 2,4-dimethyl-1-trityl-1H-imidazole product is crucial for obtaining a compound of high purity. Common purification techniques include:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. Recrystallization from solvents like ethanol (B145695) is often employed. ijcrt.org

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase used for the purification of imidazole derivatives. nih.gov Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. acs.org

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, often an aqueous phase and an organic phase like dichloromethane.

Precipitation: In some cases, the desired product can be selectively precipitated from a solution by adding an anti-solvent or by changing the pH. This can be an effective method for isolating the product from a reaction mixture. google.com For instance, the addition of water to a reaction mixture can sometimes induce the precipitation of the organic product. ijcrt.org The formation of a salt by treating the imidazole with a strong acid can also facilitate selective precipitation. google.com

The choice of purification method depends on the physical properties of the compounds being separated and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.

Elucidation of Molecular Structure and Conformation of 2,4 Dimethyl 1 Trityl 1h Imidazole Through Advanced Spectroscopic Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,4-dimethyl-1-trityl-1H-imidazole in solution. Through a suite of one-dimensional and multi-dimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be achieved, confirming the compound's constitution and providing insights into its electronic environment.

While specific 2D NMR spectra for this compound are not extensively published, its structural assignment can be definitively established using a standard set of 2D NMR experiments. ipb.pt The analysis relies on correlating signals to piece together the molecular framework. The Heteronuclear Single Quantum Coherence (HSQC) experiment connects protons to the carbons they are directly attached to, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. sdsu.eduyoutube.comnih.gov Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu

Based on the known structure and data from analogous compounds like 4-methyl-1-trityl-1H-imidazole, the expected correlations can be predicted. tezu.ernet.in

HSQC: This experiment would show a direct correlation between the imidazole (B134444) ring proton (H-5) and its corresponding carbon (C-5). It would also link the protons of the two methyl groups and the fifteen protons of the three phenyl rings to their respective carbon atoms.

HMBC: This is crucial for confirming the placement of the substituents. For instance, the protons of the C-2 methyl group would show a correlation to the C-2 and C-5 carbons of the imidazole ring. Similarly, the C-4 methyl protons would correlate to C-4 and C-5. The protons of the trityl group's phenyl rings would show long-range correlations to the quaternary carbon of the trityl group and to the C-2 and C-5 atoms of the imidazole ring, confirming the N-1 substitution. ipb.ptyoutube.com

COSY: This spectrum would be simplest for the imidazole core, likely showing no correlations for the isolated ring proton and methyl groups. However, it would be instrumental in assigning the ortho, meta, and para protons within each phenyl ring of the trityl group by showing their sequential connectivity. sdsu.edu

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar substituted imidazoles, are summarized below. tezu.ernet.inmalayajournal.org

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Protons to Carbons)
Imidazole Ring
C-2-~145H of 2-CH₃ → C-2, C-5
C-4-~137H of 4-CH₃ → C-4, C-5
C-5~6.6~118H-5 → C-2, C-4, C(Trityl)
2-CH₃~2.2~14H of 2-CH₃ → C-2, C-5
4-CH₃~2.1~13H of 4-CH₃ → C-4, C-5
Trityl Group
C(quaternary)-~75H(ortho) → C(quat), C(ipso)
Phenyl H(ortho)~7.1-7.2~130H(ortho) → C(quat), C(ipso), C(meta)
Phenyl H(meta, para)~7.3-7.4~128H(meta) → C(ortho), C(para)

Table 1: Predicted NMR Data and Key Correlations for this compound.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as conformational changes and restricted rotation. In this compound, a significant energy barrier to rotation is expected around the N1-C(trityl) single bond due to the immense steric bulk of the trityl group.

At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp, averaged signals for the three phenyl rings of the trityl group. As the temperature is lowered, the rotation would slow down. If the energy barrier is high enough, the signals corresponding to the phenyl protons and carbons would broaden, coalesce, and eventually split into separate signals for the individual, non-equivalent phenyl rings in the frozen conformation. researchgate.net Analyzing the coalescence temperature and the signal separation at low temperatures allows for the calculation of the free energy of activation (ΔG‡) for this rotational barrier. Studies on other methylimidazole isomers have determined rotational barriers for the much smaller methyl groups, highlighting the sensitivity of such dynamics to molecular structure. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive picture of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. It also reveals how molecules pack together in the crystal lattice, governed by various intermolecular interactions. nih.gov

Obtaining high-quality single crystals suitable for X-ray diffraction is the first critical step. For imidazole derivatives, crystals are often grown by slow evaporation of a solvent or by vapor diffusion. nih.goviucr.org A common method involves dissolving the compound in a suitable solvent (e.g., acetonitrile (B52724), toluene) and allowing a less-polar anti-solvent (e.g., hexane, tetrahydrofuran) to slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the formation of well-ordered crystals. iucr.org The quality of the resulting crystals is assessed by their morphology, size, and initial diffraction patterns.

ParameterBond/AtomsExpected Value
Bond Lengths (Å)
N1-C2~1.37
C2-N3~1.33
N3-C4~1.38
C4-C5~1.35
C5-N1~1.38
N1-C(trityl)~1.48
Bond Angles (º)
C5-N1-C2~107
N1-C2-N3~110
C2-N3-C4~107
N3-C4-C5~109
C4-C5-N1~107

Table 2: Expected Bond Lengths and Angles for the 2,4-Dimethyl-1H-imidazole Core based on analogous structures. nih.govresearchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. scirp.orgnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For a molecule like this compound, the analysis would likely reveal a packing structure dominated by weak, non-covalent interactions.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₂₄H₂₂N₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental formula.

The primary ion observed in the HRMS spectrum would be the protonated molecule, [M+H]⁺. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical and Expected HRMS Data for [M+H]⁺ of this compound

Ion FormulaCalculated m/zExpected m/z
[C₂₄H₂₃N₂]⁺339.1856339.185 +/- 0.005

The data presented in this table is theoretical and serves as an illustrative example of what would be expected from an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) is instrumental in deducing the fragmentation pathways of a molecule. In an MS/MS experiment, the parent ion of interest (in this case, the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to be dominated by the cleavage of the bond between the imidazole ring and the bulky trityl group, due to the stability of the resulting triphenylmethyl cation (trityl cation).

Expected Fragmentation Pathway:

Formation of the Trityl Cation: The most prominent fragmentation pathway would involve the cleavage of the C-N bond connecting the trityl group to the imidazole ring. This results in the formation of the highly stable trityl cation (m/z 243) and a neutral 2,4-dimethylimidazole (B189465) molecule. The stability of the trityl cation, due to the extensive delocalization of the positive charge across the three phenyl rings, makes this a very favorable fragmentation.

Further Fragmentation of the Trityl Cation: The trityl cation itself can undergo further fragmentation, leading to the loss of phenyl groups to form ions such as the biphenylmethyl cation (m/z 165) and the phenyl cation (m/z 77).

Fragmentation of the Imidazole Moiety: While less favored, some fragmentation of the 2,4-dimethylimidazole moiety might be observed.

Table 2: Expected Major Fragment Ions in the MS/MS Spectrum of this compound

m/z (experimental)Proposed Fragment IonStructure
243.117Triphenylmethyl cation (Trityl cation)[C(C₆H₅)₃]⁺
165.070Biphenylmethyl cation[C₁₃H₉]⁺
96.068[2,4-dimethyl-1H-imidazole+H]⁺[C₅H₉N₂]⁺
77.039Phenyl cation[C₆H₅]⁺

The fragmentation data presented is based on established fragmentation patterns of similar compounds and serves as a representative example.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

The vibrational spectrum of this compound is expected to show characteristic bands for the aromatic C-H and C=C stretching of the phenyl rings and the imidazole ring, as well as vibrations associated with the methyl groups.

Key Expected Vibrational Modes:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl rings and the imidazole ring. sci.am

Aliphatic C-H Stretching: Bands in the region of 3000-2850 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methyl groups.

C=C and C=N Stretching: The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain a series of bands due to the C=C stretching vibrations of the aromatic rings and the C=N stretching of the imidazole ring. sci.amresearchgate.net

Out-of-Plane C-H Bending: Strong bands in the region of 900-675 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted phenyl rings.

Given that the nitrogen at position 3 of the imidazole ring possesses a lone pair of electrons, it can act as a hydrogen bond acceptor in appropriate solvents or in the solid state. However, in an isolated molecule of this compound, intramolecular hydrogen bonding is not expected. Intermolecular hydrogen bonding could be probed by observing shifts in the vibrational frequencies, particularly those of the imidazole ring, upon changes in concentration or solvent.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)Assignment
3100-3000Medium-WeakMediumAromatic C-H Stretch
2980-2950MediumMediumAsymmetric CH₃ Stretch
2880-2860MediumMediumSymmetric CH₃ Stretch
1600-1450StrongStrongAromatic C=C and Imidazole Ring C=N/C=C Stretch
1495, 1445Medium-StrongMediumPhenyl Ring Skeletal Vibrations
1380MediumWeakCH₃ Bending
760-700StrongWeakC-H Out-of-Plane Bending (monosubstituted phenyl)

This table presents a generalized prediction of the vibrational spectrum based on characteristic group frequencies.

UV-Vis Spectroscopy for Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated and aromatic systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the highly conjugated trityl group.

The primary electronic transitions observed will be π → π* transitions within the phenyl rings and the imidazole ring. libretexts.org The extensive conjugation of the three phenyl rings in the trityl group will lead to strong absorption bands in the UV region.

Expected Electronic Transitions:

E₂-band (Benzene): An intense absorption band, analogous to the E₂-band of benzene, is expected around 200-220 nm, arising from the π → π* transitions within the phenyl rings.

B-band (Benzene): A series of weaker, fine-structured bands, characteristic of the B-band of benzene, is expected in the region of 250-280 nm. youtube.com These transitions are formally forbidden but become allowed due to vibrational coupling. The substitution on the phenyl rings can affect the intensity and position of these bands.

Imidazole Transitions: The imidazole ring also exhibits π → π* transitions, which may overlap with the absorptions of the phenyl rings.

The aromaticity of the system is confirmed by the presence of these characteristic absorption bands. The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~ 260Highπ → π* (B-band of phenyl rings)
~ 220Very Highπ → π* (E₂-band of phenyl rings)

The presented UV-Vis data is a prediction based on the known spectroscopic properties of substituted benzenes and imidazoles.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 1 Trityl 1h Imidazole

Reactivity at the Imidazole (B134444) Nitrogen Atoms

The nitrogen atoms of the imidazole ring are central to its chemical character, acting as sites for both protection and further functionalization. The trityl group at the N-1 position plays a crucial role in directing the reactivity of the molecule.

Selective Deprotection Strategies of the N-Trityl Group and Reaction Kinetics

The trityl (triphenylmethyl) group is a widely used protecting group for nitrogen atoms in heterocyclic compounds due to its steric bulk and its susceptibility to cleavage under specific conditions. thieme.detubitak.gov.tr The removal of the N-trityl group from 2,4-dimethyl-1-trityl-1H-imidazole is a key step in many synthetic pathways, allowing for subsequent reactions at the newly exposed nitrogen.

Selective deprotection is often achieved under acidic conditions. tubitak.gov.tr The mechanism typically involves a pre-equilibrium protonation of the imidazole nitrogen, followed by an SN1-type cleavage of the carbon-nitrogen bond. tubitak.gov.tr The stability of the resulting trityl cation is a significant driving force for this reaction.

Recent studies have explored alternative, milder methods for trityl group cleavage. For instance, indium metal in refluxing methanol (B129727) has been shown to be an efficient and selective method for the deprotection of N-trityl protected tetrazoles, a strategy that could potentially be adapted for imidazole derivatives. thieme.de Another approach involves the use of sodium borohydride (B1222165) in ethanol (B145695), which has been demonstrated to selectively deprotect N-Boc protected imidazoles and pyrazoles; while not directly targeting the trityl group, it highlights the ongoing research into mild deprotection techniques. arkat-usa.org

The kinetics of the deprotection reaction are influenced by several factors, including the strength of the acid used, the solvent, and the temperature. While specific kinetic data for this compound is not extensively reported, studies on related N-tritylamines indicate that the rate of cleavage is dependent on the stability of the carbocation formed and the nucleophilicity of the deprotected amine. tubitak.gov.tr

Table 1: Selected Reagents for N-Trityl Deprotection

ReagentConditionsComments
Acidic ConditionsVaries (e.g., TFA in CH₂Cl₂)Common and effective, proceeds via SN1 mechanism. tubitak.gov.tr
Indium MetalRefluxing MethanolSelective and efficient for N-trityl tetrazoles. thieme.de
Sodium BorohydrideEthanolSelective for N-Boc deprotection of imidazoles. arkat-usa.org

This table is for illustrative purposes and the applicability of each reagent to this compound may require specific experimental validation.

N-Alkylation and N-Acylation Reactions Post-Deprotection

Once the trityl group is removed, the newly freed N-1 position of the resulting 2,4-dimethyl-1H-imidazole is available for a variety of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the imidazole nitrogen can be achieved using various alkylating agents. nih.govotago.ac.nz The regioselectivity of N-alkylation in unsymmetrical imidazoles is a well-studied area. otago.ac.nz In the case of 2,4-dimethylimidazole (B189465), alkylation can theoretically occur at either nitrogen atom if the molecule exists in its tautomeric forms. However, once the trityl group is removed from the N-1 position, subsequent alkylation will preferentially occur at this now available site. Common alkylating agents include alkyl halides and sulfates. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. otago.ac.nz

A patent describes a method for the N1-alkylation of imidazole compounds, including 2-methylimidazole (B133640), using carbonates in the presence of a solvent and a catalyst at elevated temperatures. google.com Another study details the N-alkylation of various imidazoles, including 2-methylimidazole, to generate compounds with antibacterial activity. nih.gov

N-Acylation: The acylation of the imidazole nitrogen introduces an acyl group, forming an N-acylimidazole. This reaction is often catalyzed by imidazole itself. researchgate.net The mechanism involves the nucleophilic attack of the imidazole nitrogen on the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylimidazolium intermediate. This intermediate then readily transfers the acyl group to a nucleophile. The catalytic activity of imidazole in these reactions is significantly higher than that of other bases like pyridine (B92270). researchgate.net

Reactivity of the Methyl Substituents on the Imidazole Ring

The two methyl groups attached to the imidazole ring at positions 2 and 4 are not merely passive substituents. They can participate in a range of chemical transformations, offering pathways for further molecular elaboration.

Functionalization Pathways at the Methyl Groups

The methyl groups on the imidazole ring can be functionalized through various reactions, although this is generally less common than reactions involving the ring itself. One potential pathway involves the deprotonation of a methyl group to form a carbanion, which can then react with electrophiles. However, the acidity of these methyl protons is relatively low, and strong bases would be required.

More commonly, functionalization might proceed through radical reactions or by initial modification of the imidazole ring to activate the methyl groups. For instance, the introduction of a strong electron-withdrawing group on the imidazole ring could increase the acidity of the methyl protons, making them more susceptible to deprotonation and subsequent reaction.

Oxidative and Reductive Transformations

The methyl groups on the imidazole ring can undergo both oxidative and reductive transformations, though specific studies on this compound are limited.

Oxidative Transformations: The oxidation of methylimidazoles can lead to the formation of corresponding hydroxymethyl or carboxyl derivatives. For example, a chemical model system for cytochrome P-450 has been shown to efficiently oxidize 2-methylimidazole to 2-methylimidazolone. nih.gov This suggests that the methyl groups on the imidazole ring are susceptible to oxidative metabolism. Another study demonstrated that imidazole and 1-methylimidazole (B24206) can catalyze the oxidation of indigo (B80030) dyes. oup.com

Electrophilic and Nucleophilic Reactivity of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. globalresearchonline.net Conversely, nucleophilic substitution on the imidazole ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net

In this compound, the presence of the two electron-donating methyl groups further enhances the electron density of the ring, increasing its reactivity towards electrophiles. The bulky trityl group at the N-1 position provides significant steric hindrance, which can influence the regioselectivity of electrophilic attack.

Electrophilic Substitution: Electrophilic attack on the imidazole ring typically occurs at the C-4 or C-5 positions. globalresearchonline.net In the case of this compound, the C-5 position would be the most likely site for electrophilic substitution, as the C-2 and C-4 positions are already substituted. The trityl group would sterically hinder attack at the N-3 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the imidazole ring is rare and generally requires the presence of a good leaving group and strong electron-withdrawing substituents to activate the ring. globalresearchonline.net For this compound, which possesses electron-donating methyl groups, nucleophilic substitution is highly unlikely to occur under normal conditions. The reaction of imidazole with 1-halogeno-2,4-dinitrobenzenes proceeds via a conventional nucleophilic aromatic substitution mechanism, but this involves a highly activated substrate. rsc.org

Table 2: Summary of Reactivity

Reaction TypeSite of ReactivityInfluencing Factors
N-Trityl DeprotectionN-1 PositionAcidic conditions, specific reagents (e.g., Indium). thieme.detubitak.gov.tr
N-AlkylationN-1 Position (post-deprotection)Alkylating agent, base. nih.govotago.ac.nz
N-AcylationN-1 Position (post-deprotection)Acylating agent, catalytic nature of imidazole. researchgate.net
Methyl Group OxidationC-2 and C-4 Methyl GroupsOxidizing agent (e.g., P-450 model system). nih.gov
Electrophilic SubstitutionC-5 PositionElectron-donating methyl groups, steric hindrance from trityl group. globalresearchonline.net

Regioselectivity of Substitutions on the Imidazole Core

The regioselectivity of substitution reactions on the imidazole core of this compound is dictated by the electronic and steric effects of the substituents already present on the ring: the trityl group at the N-1 position and the methyl groups at the C-2 and C-4 positions. In this substituted imidazole, the only available position for substitution is the C-5 carbon.

In N-substituted imidazoles, deprotonation, which is a key step for many substitution reactions, typically occurs at the C-2 position as it is the most acidic proton. In this compound, this position is blocked by a methyl group. The next most acidic proton would be at the C-5 position. Therefore, reactions involving metallation followed by quenching with an electrophile would be expected to occur at the C-5 position.

The table below summarizes the directing effects of the substituents on the imidazole ring.

SubstituentPositionElectronic EffectSteric EffectDirecting Influence on Substitution
TritylN-1DeactivatingHighDirects away from N-1 and C-2
MethylC-2ActivatingModerateBlocks C-2, directs to C-5
MethylC-4ActivatingModerateBlocks C-4, directs to C-5

Given these factors, electrophilic substitution reactions on this compound are regioselectively directed to the C-5 position.

Detailed Mechanistic Studies of Chemical Transformations Involving the Compound

Detailed mechanistic studies of chemical transformations involving this compound primarily focus on electrophilic substitution at the C-5 position and the cleavage of the N-trityl bond.

Electrophilic Substitution at C-5:

The mechanism for electrophilic substitution at the C-5 position follows the general pathway for electrophilic aromatic substitution.

Generation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E+).

Nucleophilic Attack: The π-electron system of the imidazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the imidazole ring.

Deprotonation: A base in the reaction mixture removes the proton from the C-5 carbon, restoring the aromaticity of the imidazole ring and yielding the C-5 substituted product.

De-tritylation:

The trityl group is often employed as a protecting group for the imidazole nitrogen and can be removed under specific conditions, typically acidic.

Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms of the imidazole ring by an acid.

Cleavage of the N-C bond: The protonation facilitates the cleavage of the nitrogen-trityl carbon bond, leading to the formation of the deprotected 2,4-dimethyl-1H-imidazole and the highly stable triphenylmethyl (trityl) cation. The stability of the trityl cation is a major driving force for this reaction.

Trapping of the Trityl Cation: The released trityl cation can then be trapped by a nucleophile present in the reaction medium.

The table below outlines the key mechanistic steps for these transformations.

TransformationStep 1Step 2Step 3
Electrophilic Substitution at C-5 Generation of electrophile (E+)Nucleophilic attack by imidazole ring to form a sigma complexDeprotonation to restore aromaticity
De-tritylation Protonation of the imidazole ringCleavage of the N-trityl bond to form 2,4-dimethyl-1H-imidazole and a trityl cationTrapping of the trityl cation by a nucleophile

Computational Chemistry and Theoretical Characterization of 2,4 Dimethyl 1 Trityl 1h Imidazole

Quantum Chemical Calculations for Optimized Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the optimized geometry and the distribution of electrons, which are crucial for predicting chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of Imidazole (B134444) Derivatives from DFT Calculations

ParameterBond Length (Å) / Bond Angle (°)Reference Compound
C1-N32 Bond Length1.41632-chloro-4,5-dimethyl-1-phenyl-1H-imidazole researchgate.net
C1-N32 Bond Length1.41592-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole researchgate.net

This table presents data for related imidazole derivatives to provide context for the expected structural parameters of 2,4-dimethyl-1-trityl-1H-imidazole.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netacadpubl.eu A smaller gap suggests higher reactivity and lower kinetic stability. acadpubl.eu

For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO can be distributed over the imidazole and any attached phenyl rings. acadpubl.eu In the case of this compound, the HOMO is expected to be centered on the dimethyl-imidazole moiety, making it the primary site for electrophilic attack. The LUMO distribution will be influenced by the trityl group. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's potential for charge transfer and participation in chemical reactions. researchgate.net For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. acadpubl.eu

Table 2: Frontier Molecular Orbital Energies and Gap for a Related Imidazole Derivative

ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap4.0106

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

Conformational Analysis and Potential Energy Surfaces

The presence of the bulky and flexible trityl group in this compound gives rise to multiple possible conformations. Conformational analysis is therefore essential to identify the most stable spatial arrangement of the atoms. This is achieved by systematically rotating the single bonds connecting the trityl group to the imidazole ring and calculating the corresponding potential energy. The results are often visualized as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. For imidazole derivatives, the orientation of substituents relative to the imidazole ring can significantly impact their properties. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. plos.org These predictions help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different nuclei in the molecule. plos.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can identify characteristic vibrational modes and confirm the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. elixirpublishers.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing information about the electronic transitions within the molecule. plos.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the activation energies associated with these transition states, the feasibility and kinetics of a reaction can be predicted. cuny.edu For instance, in reactions involving the substitution or modification of the imidazole ring, modeling can elucidate the preferred reaction mechanism. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netacadpubl.eu The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative potential, making them susceptible to electrophilic attack. acadpubl.eu The MEP map of this compound would highlight the nucleophilic character of the imidazole nitrogen and the potential for interactions with electrophiles. researchgate.net

Global Reactivity Descriptors (Chemical Hardness, Chemical Potential, Electronegativity)

As of the latest available research, specific computational studies detailing the global reactivity descriptors, including chemical hardness (η), chemical potential (μ), and electronegativity (χ), for the compound this compound are not present in the public domain. While computational chemistry and Density Functional Theory (DFT) calculations are commonly employed to determine these properties for many organic molecules, including various imidazole derivatives, published research has not yet focused on this particular substituted imidazole.

Theoretical characterization through computational methods provides valuable insights into the reactivity and stability of a molecule. Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) indicates the tendency of a molecule to either donate or accept electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration.

Electronegativity (χ) describes the power of a molecule to attract electrons to itself.

Without dedicated computational analysis of this compound, a data table and detailed research findings for these specific parameters cannot be provided at this time. Further research involving DFT calculations would be required to determine the precise values of these descriptors for the title compound.

Applications of 2,4 Dimethyl 1 Trityl 1h Imidazole As a Versatile Chemical Synthon

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2,4-dimethyl-1-trityl-1H-imidazole as a foundational element in the synthesis of more elaborate organic structures is well-established. Its imidazole (B134444) core is a prevalent motif in numerous biologically active compounds and functional materials.

Building Block for Advanced Heterocyclic Scaffolds

The imidazole ring is a fundamental component of many larger heterocyclic systems. The this compound synthon provides a stable and readily modifiable platform for constructing these advanced scaffolds. For instance, the imidazole core can be incorporated into fused heterocyclic systems or serve as a precursor for the synthesis of other five-membered heterocycles. nih.govresearchgate.net The presence of the methyl groups can influence the regioselectivity of subsequent reactions, guiding the formation of specific isomers. Furthermore, the trityl group, while protecting the imidazole nitrogen, can be selectively removed to allow for further elaboration at that position, leading to a diverse array of complex heterocyclic structures. researchgate.net

The synthesis of various substituted imidazoles highlights the versatility of the imidazole core in creating complex structures. researchgate.netsciepub.comrasayanjournal.co.inscielo.org.za For example, multi-component reactions can be employed to generate highly substituted imidazoles in a single step, demonstrating the efficiency of using imidazole-based building blocks. sciepub.comscielo.org.zamdpi.com

Precursor to Diversified Imidazole Derivatives for Synthetic Utility

The inherent reactivity of the imidazole ring, coupled with the directing effects of the methyl substituents, allows for the generation of a wide range of imidazole derivatives from this compound. The trityl group can be readily cleaved under specific conditions to yield the free N-H imidazole, which can then undergo a variety of N-functionalization reactions. researchgate.net Additionally, the C5 position of the imidazole ring is susceptible to electrophilic substitution, providing another avenue for diversification.

The synthesis of various imidazole derivatives is a testament to the adaptability of this heterocyclic core. nih.govnih.gov For example, N-tritylimidazole compounds can be prepared through various routes, showcasing the different methods available for modifying the imidazole nitrogen. google.com The generation of 2,4-disubstituted-1H-imidazoles through cyclization reactions further illustrates the potential for creating diverse imidazole structures from simpler precursors. nih.gov

Strategies for Orthogonal Protection/Deprotection in Multi-Step Synthesis

In the intricate process of multi-step synthesis, the ability to selectively protect and deprotect different functional groups is paramount. This concept, known as orthogonal protection, allows for the sequential modification of a molecule without unintended side reactions. The trityl group of this compound plays a crucial role in such strategies. sigmaaldrich.comnih.gov

The trityl group is considered a labile protecting group, often removed under acidic conditions. sigmaaldrich.comnih.gov This lability can be finely tuned. For instance, the use of different acids or reaction conditions can allow for the selective removal of the trityl group in the presence of other acid-sensitive protecting groups, or vice-versa. nih.gov This orthogonality is critical when synthesizing complex molecules that contain multiple protecting groups. For example, a trityl group can be removed while a tert-butyldimethylsilyl (TBDMS) group remains intact, or a 9-fluorenylmethoxycarbonyl (Fmoc) group can be cleaved under basic conditions without affecting the trityl group. sigmaaldrich.comthieme-connect.de This selective deprotection is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex target molecules. nih.gov

Table 1: Orthogonal Deprotection Strategies

Protecting Group Reagents for Removal Conditions Stability of Trityl Group
Fmoc 20% Piperidine in DMF Room Temperature Stable
Boc Trifluoroacetic Acid (TFA) Room Temperature Labile
Cbz H₂, Pd/C Room Temperature Stable
TBDMS Tetrabutylammonium fluoride (B91410) (TBAF) Room Temperature Stable
Trityl Mild Acid (e.g., 1% TFA in DCM) Room Temperature -

Potential as a Ligand Precursor in Metal-Catalyzed Reactions and Coordination Chemistry

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons that can coordinate to metal centers. Following the removal of the trityl group, the resulting 2,4-dimethylimidazole (B189465) can act as a ligand in various metal-catalyzed reactions and in the formation of coordination complexes.

Organometallic Catalysis

In the field of organometallic catalysis, imidazole-based ligands are widely used due to their strong σ-donating properties and their ability to stabilize various transition metal catalysts. The 2,4-dimethylimidazole ligand, derived from its trityl-protected precursor, can be employed in a range of catalytic transformations. The methyl groups at the 2 and 4 positions can sterically influence the coordination environment around the metal center, which in turn can affect the activity and selectivity of the catalyst. These ligands can be utilized in reactions such as cross-coupling, hydrogenation, and polymerization.

Supramolecular Assembly and Materials Chemistry

The ability of imidazole derivatives to coordinate with metal ions also makes them valuable components in the construction of supramolecular assemblies and functional materials. The directional nature of the metal-ligand coordination bond allows for the predictable self-assembly of complex, well-defined architectures such as metal-organic frameworks (MOFs) and coordination polymers. The 2,4-dimethylimidazole ligand can be incorporated into these structures, where the methyl groups can influence the porosity, stability, and guest-binding properties of the resulting materials. These materials have potential applications in gas storage, separation, and catalysis. The imidazole moiety itself is a known component in the synthesis of such materials. mdpi.com

Derivatization for the Development of Specialized Reagents or Probes

The journey from this compound to a specialized reagent or probe typically involves a critical first step: the removal of the trityl protecting group. This deprotection step reveals a reactive nitrogen atom on the imidazole ring, which can then be chemically modified, or derivatized, to introduce new functional groups. These appended groups are responsible for the specialized properties of the final molecule, such as the ability to fluoresce or bind to specific targets.

While direct derivatization of this compound into a final, functional probe is not commonly reported, its deprotected counterpart, 2,4-dimethyl-1H-imidazole, is a key intermediate. The trityl group acts as a temporary shield, allowing chemists to perform reactions on other parts of a molecule without affecting the imidazole nitrogen. Once this protection is no longer needed, it can be removed to allow for the strategic addition of a desired functional component.

A prime example of this strategy is in the synthesis of fluorescent probes. For instance, an imidazole-carbazole conjugate has been developed for two-photon-excited photodynamic therapy and fluorescence bioimaging. rsc.org Although this specific example does not start from this compound, it illustrates the principle of using a functionalized imidazole core to create advanced imaging agents. The imidazole unit can be linked to a fluorophore, a molecule that emits light, to create a probe that can be used to visualize biological processes.

Furthermore, the synthesis of 2,4-disubstituted imidazoles with a free N-H group is of significant interest for further functionalization at the N1 and C5 positions. nih.gov This highlights the importance of having a readily available imidazole scaffold, which can be obtained from precursors like this compound after deprotection, for the construction of a diverse range of specialized molecules.

The development of such specialized reagents often involves multi-step synthetic sequences. For example, the synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles as imaging agents for amyloid plaques in Alzheimer's disease demonstrates a sophisticated approach to probe design. nih.gov While not directly employing the target compound, this research showcases the general workflow of creating complex molecular probes where an imidazole-like heterocyclic core could be a central component.

The table below summarizes the key steps and the roles of the compounds involved in the conceptual pathway from this compound to a specialized probe.

Compound NameRole in Synthesis
This compoundStarting material with a protected imidazole nitrogen.
2,4-Dimethyl-1H-imidazoleDeprotected intermediate with a reactive nitrogen atom.
Functionalized Imidazole DerivativeThe final specialized reagent or probe with a functional group attached.
Trityl GroupA temporary protecting group for the imidazole nitrogen.

Table 1. Roles of Compounds in the Synthesis of Specialized Probes

Synthesis and Chemical Behavior of Analogues and Derivatives of 2,4 Dimethyl 1 Trityl 1h Imidazole

Structural Modifications on the Imidazole (B134444) Ring

Modifying the imidazole ring itself is a primary strategy for creating derivatives with tailored functions. This involves understanding how existing substituents influence reactivity and developing methods for selectively introducing new functional groups.

The reactivity of the imidazole ring is significantly influenced by the electronic and steric nature of its substituents. The two methyl groups at the C-2 and C-4 positions in the parent structure are electron-donating, which generally increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, introducing strong electron-withdrawing groups, such as a nitro group, deactivates the ring, making subsequent reactions more difficult. youtube.com

The large trityl group at the N-1 position exerts a profound steric effect. It effectively shields the C-2 position, directing incoming reagents to the less hindered C-5 position. This steric hindrance is a key factor in controlling the regioselectivity of substitution reactions on the imidazole core. In contrast, electrophilic substitution on unprotected imidazoles can lead to poor regioselectivity, as positions 2, 4, and 5 can all be reactive. youtube.com

Achieving regioselectivity is a critical challenge in imidazole chemistry. rsc.org For a 2,4-disubstituted imidazole like the one , the C-5 position is the primary site for further functionalization. Various methods have been developed to introduce substituents at specific positions on the imidazole ring.

One common strategy for functionalizing the C-2 position involves the use of a removable protecting group on the nitrogen, followed by metalation (e.g., with an organolithium reagent) and reaction with an electrophile. researchgate.net However, for the 2,4-dimethyl-1-trityl-1H-imidazole scaffold, the focus is on the C-5 position. Recent advances include transition-metal-free coupling reactions, such as the nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of imidazole N-oxides, which allows for the introduction of groups like pentafluorophenyl. beilstein-journals.org The development of synthetic protocols that provide 1,4-disubstituted imidazoles with complete regioselectivity is a significant achievement, often involving multi-step sequences like double aminomethylenation followed by a transamination/cyclization cascade. nih.gov

Systematic Variation of the N-Protecting Group

The trityl (triphenylmethyl) group is a bulky and acid-labile N-protecting group. Its properties are central to the synthetic utility of this compound. Comparing it with other protecting groups and developing advanced applications based on its cleavage are active areas of research.

The choice of an N-protecting group is critical in multi-step organic synthesis. The ideal group should be easy to introduce, stable under various reaction conditions, and easy to remove selectively without affecting other functional groups. The trityl group is known for its stability in neutral and basic conditions but is readily cleaved by acids. researchgate.netresearchgate.net This allows for deprotection under mild acidic conditions. Other protecting groups, such as the dialkoxymethyl group, can be hydrolyzed under neutral or acidic conditions, offering a different profile of liability. researchgate.net The table below compares common N-protecting groups used for imidazoles.

Protecting GroupAbbreviationStability ConditionsCleavage ConditionsKey Features
TritylTrStable to base, mild reducing agents, and some organometallics.Mild to strong acidic conditions (e.g., TFA, HCl).Bulky, provides significant steric hindrance at C-2/C-5. researchgate.netresearchgate.net
TosylTsStable to acid, oxidation, and many organometallics.Strong reducing agents (e.g., Na/NH3) or strong base.Electron-withdrawing, activates the ring for nucleophilic attack.
BenzylBnGenerally stable to acid, base, and organometallics.Hydrogenolysis (e.g., H2, Pd/C).Common and robust protecting group.
DiethoxymethylDEMStable to base.Mild aqueous acid (hydrolysis).Can direct lithiation to the C-2 position. researchgate.net

The concept of cleavable linkers is paramount in fields like drug delivery, particularly for antibody-drug conjugates (ADCs). axispharm.comadcreview.com These linkers connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) and are designed to break under specific physiological conditions, releasing the drug only at the target site. Imidazole derivatives can be incorporated into these linker systems.

There are several strategies for linker cleavage:

Acid-Labile Linkers : These linkers, often containing hydrazone groups, are stable at the physiological pH of blood (around 7.4) but cleave in the more acidic environment of cellular compartments like lysosomes (pH 4.5-5.0). axispharm.comnih.gov

Reducible Linkers : These typically feature a disulfide bond. They are stable in the bloodstream but are cleaved by the high intracellular concentration of reducing agents like glutathione, which is particularly elevated in some tumor cells.

Enzyme-Cleavable Linkers : These linkers contain peptide sequences (e.g., valine-citrulline) that are substrates for specific enzymes, such as cathepsins, which are abundant inside tumor cells. axispharm.comadcreview.com

An imidazole derivative could be functionalized to be part of such a linker, where the cleavage of the N-trityl group or another N-substituent under acidic conditions could trigger a drug-release cascade.

Exploring Novel Synthetic Pathways to Closely Related Imidazole Structures

The development of new, efficient, and regioselective methods for synthesizing substituted imidazoles is a continuous goal in organic chemistry. rsc.org These novel pathways provide access to a wide diversity of imidazole structures that may be difficult to obtain through classical methods.

Key modern approaches include:

Multi-Component Reactions (MCRs) : MCRs allow for the synthesis of complex molecules like polysubstituted imidazoles in a single step from simple precursors. Modern protocols often use catalysts to improve efficiency and yield under mild or solvent-free conditions, enhancing their "green" credentials. sciepub.comrasayanjournal.co.in Trityl chloride itself has been used as a catalyst to promote the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net

Cycloaddition Reactions : Metal-free [3+2] cycloaddition reactions, for instance between vinyl azides and amidines, provide a powerful and selective route to 2,4-disubstituted imidazoles. nih.gov Reactions involving imidazole N-oxides can also be used to create functionalized products. beilstein-journals.org

Synthesis from N-Propargylamines : The use of N-propargylamines as building blocks has emerged as a versatile strategy for synthesizing imidazoles and their fused ring analogues, valued for high atom economy and regioselectivity. rsc.org

Transformation of Other Heterocycles : An innovative approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. This ring transformation provides access to novel 2-substituted 1H-imidazole derivatives. mdpi.com

The table below summarizes some of these novel synthetic strategies.

Synthetic PathwayDescriptionKey AdvantagesReference
Multi-Component Reactions (MCRs)One-pot synthesis from three or more starting materials to form a highly substituted imidazole ring.High atom economy, operational simplicity, access to diverse structures. sciepub.com, rasayanjournal.co.in, researchgate.net
[3+2] CycloadditionReaction of a three-atom component (e.g., vinyl azide) with a two-atom component (e.g., amidine) to form the five-membered imidazole ring.High regioselectivity, often metal-free conditions. nih.gov
Synthesis from N-PropargylaminesCyclization reactions of N-propargylamines with various partners to build the imidazole core or fused systems.Versatile, good control over substitution patterns. rsc.org
Triazole Ring TransformationAcid-mediated rearrangement of 5-amino-1,2,3-triazoles, which lose N2 to form an intermediate that cyclizes into an imidazole.Novel route to functionalized imidazoles from accessible triazole precursors. mdpi.com

Advanced Analytical Methodologies for Characterization and Quality Control in Research

Chromatographic Techniques for Purity Assessment and Mixture Resolution

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For 2,4-dimethyl-1-trityl-1H-imidazole, various chromatographic techniques are essential for assessing its purity and resolving it from starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. The method's high resolution makes it ideal for separating the target compound from closely related impurities.

Reverse-phase HPLC is commonly employed for imidazole (B134444) derivatives. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C8 or C18 column would be appropriate. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comnih.gov Detection is usually performed using a UV detector, as the imidazole ring and the trityl group are chromophoric. nih.govresearchgate.net

Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. This allows for the precise determination of the compound's purity, often expressed as a percentage (e.g., >99% pure). The technique is also capable of separating positional isomers, which might arise during synthesis.

Table 1: Illustrative HPLC Conditions for Analysis of Imidazole Derivatives

Parameter Condition Purpose
Column Reverse-Phase C8 or C18, 5 µm particle size Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Elution of compounds from the column.
Additive 0.1% Formic Acid or Phosphoric Acid Improves peak shape and resolution. sielc.com
Flow Rate 1.0 mL/min Controls retention time and separation efficiency. nih.gov
Detection UV at 220-300 nm Quantifies the compound based on UV absorbance. nih.govresearchgate.net

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. researchgate.net |

This table presents typical starting conditions for method development based on established methods for related imidazole compounds.

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present in the final product. These can include residual solvents from the synthesis and purification steps (e.g., DMF, hexane, ethyl acetate) or volatile by-products.

In this application, a sample of the compound is dissolved in a suitable solvent, and the analysis focuses on the early-eluting peaks in the chromatogram. The mass spectrometer provides definitive identification of these volatile components by comparing their mass spectra to established libraries. nih.govnih.gov This analysis is a critical quality control step to ensure that residual solvent levels are below acceptable limits for research applications. The selection of the GC column's stationary phase, such as a 5% phenyl methyl siloxane, is crucial for effectively separating a wide range of potential volatile impurities. nih.gov

The this compound molecule is achiral and therefore does not form enantiomers. However, if a chiral center were introduced into one of its derivatives—for instance, through modification of the methyl groups or the phenyl rings of the trityl group—chiral chromatography would be the definitive method for separating the resulting enantiomers and determining the enantiomeric excess (ee).

The separation of chiral imidazole derivatives is well-documented, particularly for antifungal agents and chiral ligands. ptfarm.plnih.gov This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak®), are highly effective for resolving a wide range of chiral imidazoles. researchgate.netptfarm.pl The mobile phase, often a mixture of alkanes (like hexane) and alcohols (like 2-propanol), is carefully optimized to achieve baseline separation of the enantiomers. ptfarm.pl The determination of ee is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.gov

Quantitative Spectroscopic Methods for Reaction Monitoring and Yield Determination

Spectroscopic techniques are used for both structural confirmation and quantitative analysis. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly relevant.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structure elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the trityl group (typically in the 7.0-7.5 ppm range), the imidazole ring protons, and the two methyl group protons. rsc.org Quantitative NMR (qNMR) can also be performed by integrating the signal of a known analyte peak against a certified internal standard of known concentration, providing a highly accurate measure of purity and yield without the need for a specific calibration curve for the analyte itself.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for rapid reaction monitoring and yield determination. bohrium.com The compound's concentration in a solution can be calculated using the Beer-Lambert law, provided a molar absorptivity coefficient (ε) has been determined at a specific wavelength (λ_max). This method is useful for tracking the formation of the trityl-substituted imidazole during a reaction, as the conjugation of the system gives it a distinct UV absorbance profile compared to the un-tritylated starting material. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized batch of this compound, elemental analysis provides an essential quality control check by verifying that its empirical formula matches the theoretical composition. nih.gov

The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of C, H, and N are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) provides strong evidence of the sample's purity and correct stoichiometric identity. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₂₄H₂₂N₂)

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 24 288.264 85.17
Hydrogen H 1.008 22 22.176 6.56
Nitrogen N 14.007 2 28.014 8.28

| Total | | | | 338.454 | 100.00 |

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the solid-state properties of a material, including its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC scan would reveal a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity; impurities typically cause melting point depression and broadening.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for the compound would show a stable mass up to a certain temperature, after which a significant mass loss would indicate the onset of thermal decomposition. rsc.org This provides a quantitative measure of the compound's thermal stability. The absence of significant mass loss at lower temperatures (e.g., below 100°C) also confirms the absence of residual volatile solvents or water.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-dimethyl-1-trityl-1H-imidazole?

The synthesis of substituted imidazoles typically involves condensation reactions between α-bromo ketones and formamide under basic conditions. For example, analogous compounds like 4-(thiophen-2-yl)-1H-imidazole were synthesized using 2-bromo-1-(thiophen-2-yl)ethanone and formamide at elevated temperatures (60–80°C) with moderate yields (52–67%) . Key parameters include:

  • Reagents : Use of brominated precursors (e.g., 2-bromoacetophenone derivatives) and nitrogen sources (formamide or urea).
  • Catalysis : Bases like KOH or triethylamine to deprotonate intermediates.
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate pure products, as seen in multi-component syntheses of triaryl-substituted imidazoles .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Standard analytical techniques include:

  • Spectroscopy :
    • IR : Confirm NH stretches (~3100–3300 cm⁻¹) and C=N/C=C vibrations (~1600–1650 cm⁻¹) .
    • NMR : Analyze substituent effects (e.g., trityl protons at δ 6.5–7.5 ppm in 1^1H NMR) and methyl group splitting patterns .
  • Chromatography : NP-HPLC or TLC to assess purity (e.g., tR = 5.85–30.19 min for similar imidazoles) .
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do steric and electronic effects of the trityl group influence the compound’s reactivity and crystallographic behavior?

The trityl (triphenylmethyl) group introduces steric bulk, which:

  • Reduces solubility in polar solvents, necessitating use of DCM or THF for reactions.
  • Affects crystal packing : Non-covalent interactions (C–H⋯π, π–π stacking) stabilize lattice structures, as observed in 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole derivatives. Dihedral angles between the imidazole core and aryl substituents (e.g., 35.78–69.75°) dictate molecular conformation and intermolecular forces .
  • Modulates electronic properties : Electron-donating substituents (e.g., methoxy) enhance resonance stabilization of the imidazole ring, altering reactivity in electrophilic substitutions .

Q. What computational and experimental strategies resolve discrepancies in crystallographic data for trityl-protected imidazoles?

  • Software tools :
    • SHELXL : Refinement of small-molecule structures using high-resolution data. Validate with R-factor convergence (<5%) and outlier detection via checkCIF .
    • ORTEP-3 : Visualize thermal ellipsoids to identify disorder in trityl groups, common due to rotational flexibility .
  • Data reconciliation : Compare experimental (XRD) and DFT-optimized geometries. For example, deviations in bond lengths >0.02 Å may indicate overfitting .

Q. How can the biological activity of this compound be systematically evaluated?

  • In vitro assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
    • Enzyme inhibition : Screen against targets like indoleamine 2,3-dioxygenase (IDO) using fluorescence-based assays .
  • Docking studies : Model interactions with active sites (e.g., IDO’s heme pocket) using AutoDock Vina. Analogs like phenyl-imidazole derivatives show binding energies ≤−8.0 kcal/mol, correlating with inhibitory potency .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis OptimizationCondensation reactionTemperature (60–80°C), formamide/KOH ratio
Structural ValidationX-ray crystallographyR-factor <5%, C–H⋯π interactions
Biological ScreeningMolecular dockingBinding energy ≤−7.0 kcal/mol
Purity AnalysisNP-HPLCRetention time (tR) reproducibility ±0.1 min

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